molecular formula C28H24ClN3O4 B454182 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B454182
M. Wt: 502g/mol
InChI Key: WKKKBWRMORZDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow chemistry techniques to ensure high efficiency and yield. Continuous flow synthesis allows for precise control over reaction conditions and can be scaled up for large-scale production .

Scientific Research Applications

3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties . The compound also modulates other neurotransmitter systems, contributing to its overall pharmacological profile .

Properties

Molecular Formula

C28H24ClN3O4

Molecular Weight

502g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H24ClN3O4/c1-2-26(34)31-24-9-4-3-8-22(24)30-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(31)18-6-5-7-21(14-18)32(35)36/h3-14,19,28,30H,2,15-16H2,1H3

InChI Key

WKKKBWRMORZDQH-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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